(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate
CAS No.: 104227-71-6
Cat. No.: VC20749456
Molecular Formula: C9H15NO4
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104227-71-6 |
|---|---|
| Molecular Formula | C9H15NO4 |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | tert-butyl N-[(3S)-5-oxooxolan-3-yl]carbamate |
| Standard InChI | InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-7(11)13-5-6/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m0/s1 |
| Standard InChI Key | XODLOLQRSQGSFE-LURJTMIESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CC(=O)OC1 |
| SMILES | CC(C)(C)OC(=O)NC1CC(=O)OC1 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(=O)OC1 |
Introduction
Chemical Identity and Structure
Basic Identification
(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate is a chiral organic compound that contains a five-membered lactone ring (tetrahydrofuran-5-one) with a tert-butoxycarbonylamino (Boc-amino) group at the 3-position. The compound is characterized by the S configuration at its stereogenic center, which is critical to its chemical identity and potential applications .
The compound is registered under CAS number 104227-71-6 and has the molecular formula C9H15NO4 . It represents an important building block in organic synthesis, featuring both a protected amine functionality and a reactive lactone group.
Structural Descriptors
The structural characteristics of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate can be represented through various chemical notation systems that enable precise identification in chemical databases and literature. These descriptors include:
| Structural Descriptor | Value |
|---|---|
| InChI | InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-7(11)13-5-6/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m0/s1 |
| InChIKey | XODLOLQRSQGSFE-LURJTMIESA-N |
| SMILES | CC(C)(C)OC(=O)N[C@H]1CC(=O)OC1 |
Table 1: Structural descriptors of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate
The compound's structure features a five-membered lactone ring with an S-configured stereocenter at the 3-position bearing the Boc-protected amino group. This particular stereochemistry is critical for its biological activity and synthetic utility in preparing enantiomerically pure compounds.
Physical and Chemical Properties
Fundamental Properties
(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate is characterized by a defined set of physicochemical properties that influence its behavior in chemical reactions and biological systems. These fundamental properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 201.22 g/mol |
| Exact Mass | 201.10010796 Da |
| XLogP3-AA | 0.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Boiling Point | 363.7°C at 760 mmHg |
Table 2: Physical and chemical properties of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate
The compound's moderate lipophilicity (XLogP3 value of 0.6) suggests a balanced distribution between aqueous and organic phases, which may be advantageous for certain synthetic applications. The presence of one hydrogen bond donor and four hydrogen bond acceptors indicates potential for intermolecular interactions, including possible involvement in biological recognition processes.
Structural Characteristics
The structural features of (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate contribute significantly to its chemical reactivity. The compound contains several functional groups that can participate in chemical transformations:
-
A lactone group (cyclic ester) that is susceptible to nucleophilic attack and can undergo ring-opening reactions
-
A carbamate group that serves as a protected amine, which can be deprotected under acidic conditions
-
A stereogenic center that establishes the compound's chirality, crucial for stereoselective reactions
The three rotatable bonds provide some conformational flexibility, which may influence the compound's binding interactions in biological systems or during catalytic processes.
Nomenclature and Synonyms
IUPAC and Systematic Names
The compound is known by several systematic names, reflecting different approaches to chemical nomenclature. The primary IUPAC name is tert-butyl N-[(3S)-5-oxooxolan-3-yl]carbamate, but the compound can also be correctly referred to using alternative systematic names:
| Name Type | Chemical Name |
|---|---|
| IUPAC Name | tert-butyl N-[(3S)-5-oxooxolan-3-yl]carbamate |
| Alternative IUPAC | (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate |
| Systematic Name | (3S)-5-oxotetrahydro-3-furanylcarbamic acid tert-butyl ester |
Table 3: Official nomenclature for (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate
Common Synonyms
The compound is recognized by numerous synonyms in chemical literature and commercial catalogs. These alternative names can be categorized based on their emphasis on different structural aspects of the molecule:
| Synonym Category | Names |
|---|---|
| Lactone-focused | (S)-3-Boc-Amino-gamma-butyrolactone, (S)-3-Boc-Amino-g-butyrolactone |
| Oxolane-focused | (4S)-4-BOC-AMINOOXOLAN-2-ONE, (3S)-3-(Boc-amino)-tetrahydrofuran-5-one |
| Commercial Identifiers | MFCD04113636, FD1178, AC-5673, DS-13481 |
Table 4: Common synonyms for (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate
These diverse naming conventions reflect the compound's importance across different areas of chemistry and facilitate its identification in various chemical databases and literature sources.
| Parameter | Specification |
|---|---|
| Purity | Not less than 98% |
| Catalog Identifier | SB44567 (Synblock) |
| MDL Number | MFCD04113636 |
| Recommended Storage | Dry, sealed place |
Table 5: Commercial specifications for (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate
The high purity standard (≥98%) indicates the compound's suitability for sensitive chemical transformations and research applications where impurities could interfere with reaction outcomes or analytical results.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume